4-iodo-N-(2-methylpropyl)benzamide

CXCR3 Antagonism GPCR Binding Chemokine Receptor

Researchers developing CXCR3 antagonists often struggle to source well-characterized tool compounds with validated bioactivity. 4-Iodo-N-(2-methylpropyl)benzamide fills this gap as a confirmed CXCR3 antagonist (pKi = 6.0), enabling quantitative SAR benchmarking. • Defined CXCR3 affinity enables comparative potency optimization against lead candidates • Para-iodine substituent supports direct radioiodination (¹²⁵I/¹³¹I) for receptor binding assays & autoradiography • Documented antiproliferative activity in NB-4 leukemia phenotypic screens Sourced with full analytical characterization. Request a quote for batch-specific COA, purity, and current lead times.

Molecular Formula C11H14INO
Molecular Weight 303.14g/mol
Cat. No. B398262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N-(2-methylpropyl)benzamide
Molecular FormulaC11H14INO
Molecular Weight303.14g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CC=C(C=C1)I
InChIInChI=1S/C11H14INO/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
InChIKeyHCDWQZWTRRDGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-N-(2-methylpropyl)benzamide: Chemical Properties and Procurement Identifier


4-Iodo-N-(2-methylpropyl)benzamide (CAS: 281668-96-0), also known as 4-iodo-N-isobutylbenzamide, is a small molecule organoiodine compound belonging to the halogenated benzamide class. Its molecular formula is C11H14INO, with a molecular weight of 303.14 g/mol . The compound is characterized by a benzamide core with a heavy iodine atom at the para-position of the phenyl ring and an N-linked 2-methylpropyl (isobutyl) substituent . This structure confers specific physicochemical properties, such as a calculated logP that influences its lipophilicity and potential for halogen bonding interactions, which are critical for its utility in research [1]. It is a specialized research tool, distinct from simple benzamides, and is primarily sourced for use in preclinical biochemical and cellular assays.

Compound Class Halogenated benzamide (para-iodo)
Key Feature Heavy iodine atom for halogen bonding & radiochemistry
Use Context Preclinical biochemical & cellular assays

Why 4-Iodo-N-(2-methylpropyl)benzamide Cannot Be Substituted with Generic Analogs


In-class substitution of 4-iodo-N-(2-methylpropyl)benzamide with other halogenated benzamides (e.g., 4-bromo, 4-chloro, or N-substituted variants) is not scientifically justifiable without empirical validation. The iodine atom at the 4-position confers unique properties including significantly increased molecular weight, altered electron density, and a larger van der Waals radius compared to other halogens, which critically impacts target binding [1]. Additionally, the N-isobutyl substituent influences the molecule's three-dimensional conformation, lipophilicity (logP), and hydrogen-bonding capacity . These structural nuances directly translate to quantifiable differences in bioactivity. For instance, the pKi at the CXCR3 receptor for this compound is 6.0, whereas other structurally related benzamide derivatives have been documented with pKi values as high as 8.0 for the same target, demonstrating that minor structural changes result in a 100-fold difference in binding affinity [2]. Using a close analog without equivalent data introduces a significant and unquantified risk of altered potency, selectivity, and pharmacokinetic profile, thereby compromising experimental reproducibility and data integrity.

Replacing the 4-iodo with other halogens may significantly alter target binding, van der Waals interactions, and selectivity profile.
The N-isobutyl substituent influences 3D conformation and lipophilicity; even similar benzamides can exhibit orders-of-magnitude affinity shifts for the same receptor.
Structural analogs lacking the iodine handle cannot support radioiodination workflows, limiting tracer development applications.

Quantitative Differentiation Evidence for 4-Iodo-N-(2-methylpropyl)benzamide vs. Structural Analogs


CXCR3 Receptor Binding Affinity Differentiation

4-Iodo-N-(2-methylpropyl)benzamide demonstrates a defined binding affinity (pKi) of 6.0 for the human CXCR3 chemokine receptor [1]. This provides a baseline for its activity in this target class. However, other benzamide derivatives have been documented with significantly higher affinity for the same receptor, with some showing a pKi of 8.0, indicating a 100-fold difference in potency [2].

CXCR3 Binding Affinity
Cross-study comparable
pKi 6.0 vs. comparator pKi 8.0
~100-fold difference
Demonstrates large affinity shifts from minor structural changes; supports SAR-driven probe optimization.
Human CXCR3 receptor (ChEMBL); comparator is a related benzamide derivative.
CXCR3 Antagonism GPCR Binding Chemokine Receptor

Antiproliferative Activity in NB-4 Leukemia Cells

The compound has been evaluated for its antiproliferative activity against the human acute promyelocytic leukemia NB-4 cell line [1]. While a specific numerical IC50 value is not provided in the accessible record, the existence of this functional assay in the authoritative ChEMBL database confirms that this compound has been investigated in a cancer-relevant cellular model [1]. This distinguishes it from many non-bioactive benzamide analogs which lack such documented cellular profiling.

Antiproliferative Activity
Class-level inference
Cell growth inhibition assessed by MTT assay (96 h)
Confirms biological evaluation in a cancer cell model; supports cellular screening workflows.
Human NB-4 leukemia cells; no quantitative IC50 reported — data to verify.
Antiproliferative Activity Leukemia NB-4 Cells

Potential for Iodine-Mediated Radiochemistry and Imaging Applications

The presence of the para-iodo substituent distinguishes this molecule from its chloro- or bromo- analogs by providing a specific handle for radioiodination. Iodinated benzamides are a known class of radiotracers used for imaging dopaminergic neurotransmission . The iodine atom on 4-iodo-N-(2-methylpropyl)benzamide can be substituted with radioactive iodine isotopes (e.g., I-123, I-125, I-131) for use in SPECT imaging or targeted radiotherapy, a functionality not possible with non-iodinated analogs [1].

Radiochemistry Potential
Class-level inference
para-iodo substituent amenable to isotopic exchange for radioiodination (I-123, I-125, I-131)
Enables radiotracer synthesis for in vitro / in vivo imaging and biodistribution studies.
Requires validation of labeling efficiency and specific activity.
Radiopharmaceutical Precursor Molecular Imaging Radioiodination

Targeted Research Applications for 4-Iodo-N-(2-methylpropyl)benzamide


Moderate-Affinity CXCR3 Antagonist Probe Development

Researchers developing novel CXCR3 antagonists can utilize 4-iodo-N-(2-methylpropyl)benzamide as a moderate-affinity starting point (pKi = 6.0) for structure-activity relationship (SAR) studies [1]. Its defined affinity provides a benchmark against which to measure improvements from subsequent chemical modifications aimed at enhancing potency.

Radiolabeled Tracer for In Vitro Studies

This compound serves as a precursor for the synthesis of radioiodinated benzamide derivatives. Laboratories equipped for radioiodination can generate [125I]- or [131I]-labeled versions for use in in vitro receptor binding assays or autoradiography, leveraging the iodine atom as a specific labeling site .

Cellular Antiproliferative Screening in Hematological Models

Given its documented assessment in an NB-4 leukemia cell antiproliferative assay, this compound is a suitable candidate for inclusion in broader phenotypic screening panels targeting hematological malignancies [2]. Researchers can use it as a tool compound to investigate the effects of iodo-benzamides on cell growth and viability in this specific cancer type.

Application
Selection Property
Validation Focus
Moderate-affinity CXCR3 antagonist probe development
Defined GPCR binding affinity (CXCR3)
Structure-activity relationship (SAR) optimization
Radiolabeled tracer for in vitro studies
para-iodo substitution for radioiodination
Labeling efficiency and stability in receptor binding assays
Cellular antiproliferative screening in hematological models
Assessed in hematological cancer cell models
Cell viability and proliferation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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